molecular formula C8H9ClN2O2 B1426723 Methyl 2-chloro-5-(methylamino)isonicotinate CAS No. 1034131-90-2

Methyl 2-chloro-5-(methylamino)isonicotinate

Cat. No.: B1426723
CAS No.: 1034131-90-2
M. Wt: 200.62 g/mol
InChI Key: FVWREPUJGGHYNA-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(methylamino)isonicotinate: is a chemical compound with the molecular formula C9H10ClNO2. It is a derivative of isonicotinic acid, where a chlorine atom and a methylamino group are attached to the benzene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-chloro-5-aminopyridine as the starting material.

  • Reaction Steps: The aminopyridine undergoes a series of reactions, including diazotization followed by methylation to introduce the methylamino group.

  • Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the chlorine atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as hydroxide (OH-) and alkoxides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Chloro-substituted pyridines and other derivatives.

Scientific Research Applications

Chemistry: Methyl 2-chloro-5-(methylamino)isonicotinate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 2-chloro-5-(methylamino)benzoate: A structurally similar compound with applications in organic synthesis.

  • 2-chloro-5-methylaminopyridine: Another related compound used in various chemical reactions.

This comprehensive overview highlights the significance of Methyl 2-chloro-5-(methylamino)isonicotinate in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for research and development.

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Properties

IUPAC Name

methyl 2-chloro-5-(methylamino)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-10-6-4-11-7(9)3-5(6)8(12)13-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWREPUJGGHYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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